5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
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Overview
Description
5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperazine moiety and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine and piperazine intermediates, followed by their coupling with the pyridine ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
- **4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Uniqueness
5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-3-14-10-17(21-13(2)20-14)23-8-6-22(7-9-23)16-5-4-15(11-18)19-12-16/h4-5,10,12H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJXXFXHZNXYGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=CN=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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